2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a pyrimidine core substituted with a methyl group at position 6 and a piperidine ring at position 2. The pyrimidine is linked via an ether-oxygen bridge to an acetamide group, which is further connected to a meta-trifluoromethylphenyl moiety. Such structural motifs are common in kinase inhibitors and protease-targeting chimeras (PROTACs), suggesting therapeutic applications in oncology or inflammatory diseases .
Properties
IUPAC Name |
2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-13-10-17(25-18(23-13)26-8-3-2-4-9-26)28-12-16(27)24-15-7-5-6-14(11-15)19(20,21)22/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGGHJXEISMHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps. One common synthetic route starts with the reaction of 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further modified to introduce the trifluoromethylphenyl group, resulting in the final compound. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes involved in metabolic processes, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Trifluoromethyl Position
- Main Compound : The trifluoromethyl group is at the meta position of the phenyl ring. This placement may optimize steric compatibility with hydrophobic pockets in target proteins.
- Analog () : The trifluoromethyl group is at the para position (2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide). This positional isomer could alter binding affinity due to differences in electronic effects and spatial orientation .
Alternative Aromatic Groups
Modifications in the Pyrimidine-Piperidine Region
- Piperidine vs. Piperazine () : Replacement of piperidine with a 4-ethylpiperazine group introduces additional hydrogen-bonding capacity and flexibility, which may enhance interactions with polar residues in kinases like MNK .
- Pyrimidine Core Variations () : Substitution with a dioxoisoindolinyl group (e.g., in PROTACs) introduces rigidity and redox-sensitive motifs, enabling targeted protein degradation .
Molecular Properties and Research Findings
Physicochemical Properties
Binding and Activity Insights
- Molecular Docking (): The main compound’s piperidine-pyrimidine core shows favorable binding energy (−9.2 kcal/mol) in virtual screens, comparable to CID-49671233 (−8.7 kcal/mol), a pyridazinone-containing analog .
- Kinase Inhibition () : Piperazine-containing analogs (e.g., MNK inhibitors) demonstrate IC50 values < 100 nM, highlighting the importance of nitrogen-rich substituents in kinase selectivity .
Biological Activity
The compound 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is classified as an acetamide and features a unique structural arrangement that includes:
- A pyrimidine ring with a methyl group at the 6-position.
- A piperidine moiety linked to the pyrimidine.
- An acetanilide functional group with a trifluoromethyl-substituted phenyl ring.
The molecular formula is , and its IUPAC name is N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving suitable aldehydes and amidines.
- Introduction of the Piperidine Group : This step often utilizes nucleophilic substitution reactions.
- Coupling with the Trifluoromethyl Phenyl Group : Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose .
Therapeutic Potential
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : It may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation .
- Anticancer Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines, although detailed studies are still required to confirm these findings .
- Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it may influence neurotransmitter systems, particularly glutamatergic pathways .
The biological activity of this compound is believed to involve:
- Binding to Enzymatic Targets : The compound may interact with enzymes or receptors, modulating their activity and influencing downstream signaling pathways .
- Influencing Neurotransmitter Release : Similar compounds have been shown to affect dopamine release in the brain, indicating a potential role in neuropharmacology .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- In Vivo Studies on Neurotransmission :
-
In Vitro Anticancer Activity :
- Research on structurally related acetamides revealed varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing significant promise as anticancer agents .
- Anti-inflammatory Mechanisms :
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Dimethyl substitution on phenyl ring | Enhanced lipophilicity |
| 6-Methylpyrimidin-4-yloxyacetic acid | Lacks piperidine moiety | Simpler structure with potential anti-inflammatory properties |
| 4-Acetophenone derivatives | Basic acetophenone structure | Limited biological activity compared to complex derivatives |
These comparisons highlight the unique aspects of this compound in terms of its potential applications in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
